2-({2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)-5-methylpyrimidine
Description
The compound 2-({2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)-5-methylpyrimidine is a heterocyclic molecule featuring three distinct structural motifs:
- A pyrimidine ring substituted with a methyl group at position 3.
- A 3,5-dimethyl-1H-pyrazole-4-sulfonyl group linked to an octahydrocyclopenta[c]pyrrolidine bicyclic system.
- A methoxy bridge connecting the bicyclic system to the pyrimidine.
Crystallographic data for such a compound would likely be refined using software like SHELXL, as indicated by its prominence in small-molecule structural determination .
Properties
IUPAC Name |
2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3a-[(5-methylpyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3S/c1-12-7-19-17(20-8-12)26-11-18-6-4-5-15(18)9-23(10-18)27(24,25)16-13(2)21-22-14(16)3/h7-8,15H,4-6,9-11H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYVLIJFQOVJRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OCC23CCCC2CN(C3)S(=O)(=O)C4=C(NN=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The compound’s uniqueness lies in its combination of a sulfonylated pyrazole, a rigid bicyclic amine, and a pyrimidine scaffold. Below is a comparative analysis with structurally related compounds from the evidence:
Table 1: Structural Comparison of Key Features
Key Observations:
Sulfonyl Group : The target’s pyrazole-sulfonyl group is absent in analogs 7a/7b (thiophene-based) and compound 9 (nucleotide-like). This group may enhance solubility or serve as a hydrogen-bond acceptor, influencing target binding .
Bicyclic System : The octahydrocyclopenta[c]pyrrolidine provides rigidity compared to the flexible thiophene in 7a/7b or the sugar backbone in compound 3. This rigidity could improve metabolic stability .
Pyrimidine vs.
Table 2: Hypothetical Property Comparison
Discussion:
- The sulfonyl group could mimic sulfonamide drugs, which exhibit diverse bioactivities (e.g., antibacterial, diuretic).
- The bicyclic amine may reduce conformational flexibility, improving binding specificity compared to 7a/7b’s planar thiophene.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
